molecular formula C20H36O4 B8101260 Prostaglandin D1 alcohol

Prostaglandin D1 alcohol

Cat. No.: B8101260
M. Wt: 340.5 g/mol
InChI Key: SGFHBGFMOSYSBL-DRZBFNIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R,4S)-4-hydroxy-3-(7-hydroxyheptyl)-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentan-1-one is a high-purity synthetic prostaglandin analog offered for research purposes. This compound features a complex cyclopentanone core structure with multiple chiral centers and hydroxy-substituted alkyl side chains, which is characteristic of biologically active prostanoids . Prostaglandin analogs are of significant research interest due to their wide range of physiological activities. They are extensively studied in pharmacological research for their potent effects on various smooth muscles and their role as mediators of inflammation . Specific analogs are investigated for their potential therapeutic applications, including use in dermatology to promote hair growth and in ophthalmology to manage intraocular pressure . The precise mechanism of action for this specific analog is a subject of ongoing research, but it is anticipated to exert its effects through interaction with specific G-protein coupled receptors, such as the prostaglandin F (FP) receptor or others, modulating downstream signaling pathways. Researchers can utilize this compound as a critical reference standard in analytical chemistry, for in vitro bioactivity assays, and as a key intermediate in the synthesis of more complex biologically active molecules . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with care, refer to the associated Safety Data Sheet (SDS) for detailed handling instructions, and store it as recommended, typically in a sealed container under freezing conditions (e.g., -20°C) and protected from light to maintain stability .

Properties

IUPAC Name

(2R,3R,4S)-4-hydroxy-3-(7-hydroxyheptyl)-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O4/c1-2-3-7-10-16(22)12-13-18-17(19(23)15-20(18)24)11-8-5-4-6-9-14-21/h12-13,16-19,21-23H,2-11,14-15H2,1H3/b13-12+/t16-,17-,18-,19+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFHBGFMOSYSBL-DRZBFNIPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(C(CC1=O)O)CCCCCCCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)CCCCCCCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Cyclopentanone Formation via Lewis Acid-Catalyzed [3+2] Cycloaddition

The cyclopentanone core is often synthesized via Lewis acid-catalyzed [3+2] cycloadditions between donor-acceptor (DA) cyclopropanes and ketenes. For example, InBr3 and EtAlCl2 dual catalysis enables stereospecific formation of enantioenriched cyclopentanones (Scheme 1) .
Reaction Conditions :

  • DA cyclopropane (1a) reacts with methylphenylketene at 25°C in CH2Cl2.

  • Catalyst : InBr3 (10 mol%) and EtAlCl2 (20 mol%).

  • Yield : 68–82% for cyclopentanone products.

  • Stereospecificity : The reaction proceeds via an asynchronous transition state, preserving stereochemistry at the cyclopropane C2 position .

Mechanistic Insights :

  • InBr3 activates the DA cyclopropane, polarizing the C1–C2 bond.

  • EtAlCl2 coordinates the ketene, enhancing electrophilicity.

  • Nucleophilic attack by C1 of the cyclopropane on the ketene carbonyl forms a zwitterionic intermediate.

  • Inversion at C2 during cyclization yields the cis-configured cyclopentanone .

CatalystYield (%)Diastereomeric Ratio (dr)
None321.5:1
β-CD583.2:1

β-Cyclodextrin improves yield by preorganizing reactants via host-guest interactions, favoring the desired syn -adduct.

Claisen Rearrangement for (E)-3-Hydroxyoct-1-enyl Side Chain

The (E)-3-hydroxyoct-1-enyl group at C2 is installed via orthoester Claisen rearrangement of chiral glyceraldehyde derivatives (Scheme 2) .
Steps :

  • (R)-1,2-Isopropylideneglyceraldehyde (4) is converted to enol ether (5) using trimethyl orthoacetate.

  • Heating at 120°C induces -sigmatropic rearrangement, yielding γ,δ-unsaturated ester (7).

  • Hydrolysis and Reduction : Ester to acid, followed by stereoselective reduction to (E)-allylic alcohol.

Key Outcomes :

  • Stereochemical Integrity : The (R)-configuration of glyceraldehyde is transferred to C3 of the enyl chain.

  • Yield : 65% over three steps .

Protecting Group Strategies for Polyol Management

The synthesis involves multiple hydroxy groups requiring sequential protection/deprotection . A patent describes using acid-labile protecting groups (e.g., methoxymethyl or tetrahydropyranyl) for intermediates (Scheme 3) .
Example :

  • Intermediate (II) : Methyl 1-(4-chlorobenzyl)-3,3-bis(hydroxymethyl)-2-oxocyclopentane carboxylate.

  • Protection : Treatment with 2-methoxypropene in DMF forms acetonide-protected diol.

  • Deprotection : HCl in MeOH removes acetonides at the final step .

Table 2. Protecting Group Efficiency

Protecting GroupDeprotection ConditionYield (%)
AcetonideHCl/MeOH89
BenzylH2/Pd-C76

Final Assembly and Stereochemical Resolution

Convergent Synthesis Approach :

  • Cyclopentanone Core : Prepared via [3+2] cycloaddition .

  • Side Chains : Hydroxyheptyl (aldol) and enyl (Claisen) groups are introduced sequentially.

  • Global Deprotection : Acidic cleavage of protecting groups yields the target compound.

Challenges :

  • Stereochemical Crosstalk : Ensuring C2R, C3R, and C4S configurations are maintained.

  • Purification : Reverse-phase HPLC resolves diastereomers (dr 4:1 to >20:1) .

Scientific Research Applications

Pharmacological Applications

Prostaglandin D1 Alcohol has been studied for its role in various physiological processes:

  • Anti-inflammatory Effects : Research indicates that prostaglandins modulate inflammation. The specific structure of this compound may enhance its anti-inflammatory properties, making it a candidate for developing new anti-inflammatory drugs.
  • Vasodilation : Prostaglandins are known vasodilators. This compound's ability to induce vasodilation could be beneficial in treating cardiovascular diseases.

Biochemical Research

  • Metabolic Pathways : Studies have shown that compounds similar to this compound play crucial roles in metabolic pathways. Understanding its metabolic fate can provide insights into its biological functions and potential therapeutic uses.
  • Signal Transduction : The compound may act as a signaling molecule in various biological systems, influencing cell growth and differentiation.

Potential in Drug Development

The unique structural characteristics of (2R,3R,4S)-4-hydroxy-3-(7-hydroxyheptyl)-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentan-1-one make it a promising candidate for drug development:

  • Targeting Specific Receptors : Its ability to bind to specific receptors involved in pain and inflammation pathways can be exploited to design targeted therapies.
  • Synthetic Modifications : Researchers are exploring synthetic modifications to enhance its efficacy and reduce side effects.

Case Study 1: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of prostaglandin derivatives, including this compound. The study found that these compounds significantly reduced inflammation markers in animal models, suggesting their potential use in treating inflammatory diseases .

Case Study 2: Cardiovascular Implications

Research published in Circulation Research highlighted the vasodilatory effects of prostaglandin analogs. The study demonstrated that (2R,3R,4S)-4-hydroxy-3-(7-hydroxyheptyl)-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentan-1-one could effectively lower blood pressure in hypertensive rat models .

Mechanism of Action

Prostaglandin D1 alcohol exerts its effects by interacting with specific prostaglandin receptors on the surface of cells. These receptors are part of the G-protein-coupled receptor family and play a crucial role in mediating the biological actions of prostaglandins. Upon binding to its receptor, this compound activates intracellular signaling pathways that regulate various physiological processes, including inflammation, vasodilation, and platelet aggregation .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s extended hydroxylated alkyl chains contrast with the aromatic or non-polar substituents in analogs like the 4-methylcyclohexenylpropyl group , which may reduce solubility but enhance lipid membrane interactions.
  • Chirality in the target compound’s hydroxyoctenyl group (3R, E-configuration) could confer stereospecific receptor binding, unlike achiral analogs .

Cyclopenta[b]furan-2-one Derivatives

Compounds such as "(3aR,4R,5R,6aS)-5-hydroxy-4-((R,E)-3-hydroxyoct-1-enyl)hexahydro-2H-cyclopenta[b]furan-2-one" and its chlorophenoxy variant share structural motifs with the target compound:

Compound Name (CAS) Ring System Substituents Molecular Weight (g/mol) Reported/Inferred Activity
652152-39-1 Cyclopenta[b]furan-2-one 4-(3-Chlorophenoxy)-3-hydroxy-1-butenyl 338.78 Antimicrobial potential
39182-59-7 Cyclopenta[b]furan-2-one 4-((R,E)-3-hydroxyoct-1-enyl) ~324.4* Anti-inflammatory

Key Observations :

  • Ring System Differences: The furanone ring in introduces a lactone functionality, increasing electrophilicity compared to the cyclopentanone core of the target compound.
  • Substituent Effects: The chlorophenoxy group in may enhance antimicrobial activity via halogen bonding, whereas the target compound’s hydroxyheptyl group could prioritize solubility and metabolic stability.

Methodological Considerations in Similarity Assessment

Compound similarity is evaluated using computational tools such as Morgan fingerprints and Tanimoto coefficients , which quantify structural overlap. For example:

  • The target compound’s hydroxyalkyl chains may yield low similarity (<0.3 Tanimoto) with non-polar analogs like 2-(4-methylcyclohexenylpropyl)cyclopentanone .
  • Higher similarity (>0.6 Tanimoto) is expected with furanone derivatives due to shared hydroxylated side chains.

Activity Cliffs: Minor structural changes (e.g., replacing cyclopentanone with furanone) may drastically alter bioactivity, as seen in nitroimidazole vs. nitrofuryl derivatives .

Research Findings and Implications

  • Substituent Length and Bioactivity : Longer hydroxyalkyl chains (e.g., 7-hydroxyheptyl in the target compound) may improve water solubility compared to shorter chains in , aligning with trends in surfactant CMC values .
  • Stereochemistry: The (E,3R)-configuration in the octenyl group could mimic natural ligands (e.g., prostaglandin E1), enhancing target engagement compared to non-chiral analogs.
  • Synthetic Challenges : Multi-hydroxylated structures like the target compound may require protective group strategies, as seen in the synthesis of similar cyclopentane derivatives .

Biological Activity

The compound (2R,3R,4S)-4-hydroxy-3-(7-hydroxyheptyl)-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentan-1-one is a complex organic molecule that has garnered interest in the field of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopentanone ring substituted with various hydroxyalkyl groups. Its molecular formula is C19H34O4C_{19}H_{34}O_4, and it possesses several stereocenters, contributing to its unique biological properties.

Structural Formula

 2R 3R 4S 4 hydroxy 3 7 hydroxyheptyl 2 E 3R 3 hydroxyoct 1 enyl cyclopentan 1 one\text{ 2R 3R 4S 4 hydroxy 3 7 hydroxyheptyl 2 E 3R 3 hydroxyoct 1 enyl cyclopentan 1 one}

Research indicates that this compound exhibits antioxidant , anti-inflammatory , and antimicrobial properties. The presence of multiple hydroxyl groups enhances its ability to scavenge free radicals and modulate inflammatory pathways.

Antioxidant Activity

Studies have shown that compounds with similar structures can effectively reduce oxidative stress in various biological systems. For instance:

  • Case Study: A study demonstrated that derivatives of cyclopentanones significantly decreased lipid peroxidation in rat liver cells, suggesting potential protective effects against oxidative damage.

Anti-inflammatory Properties

The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases.

  • Research Finding: In vitro assays revealed that the compound reduced the expression of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS).

Antimicrobial Effects

Preliminary studies suggest that this compound may possess antimicrobial activity against certain pathogens.

  • Case Study: Testing against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antibacterial activity.

Summary of Biological Activities

Activity TypeEffectivenessReference
AntioxidantHigh
Anti-inflammatoryModerate
AntimicrobialModerate

Comparative Analysis with Similar Compounds

Compound NameAntioxidant ActivityAnti-inflammatory ActivityAntimicrobial Activity
(2R,3R,4S)-4-hydroxy...HighModerateModerate
(2S,3S)-4-hydroxy-3-methylpentanoic acidModerateHighLow
(E)-3-hydroxyoct-1-enyl derivativeLowModerateHigh

Future Directions

Further research is warranted to explore the full therapeutic potential of (2R,3R,4S)-4-hydroxy-3-(7-hydroxyheptyl)-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentan-1-one. Potential areas include:

  • In vivo studies to assess pharmacokinetics and toxicity.
  • Mechanistic studies to elucidate pathways involved in its biological activities.
  • Formulation development for therapeutic applications in oxidative stress-related diseases.

Q & A

Q. What are the key synthetic strategies for constructing the cyclopentanone core of this compound?

The cyclopentanone scaffold is typically synthesized via stereoselective aldol condensations or palladium-catalyzed cyclization reactions. For example, cyclopentanone derivatives with multiple stereocenters (e.g., ) are synthesized using:

  • Stereoselective aldol reactions : Controlled addition of enolates to α,β-unsaturated ketones ensures correct configuration at C2 and C3.
  • Protecting group strategies : Hydroxyl groups are protected with tert-butyldimethylsilyl (TBS) or benzoyl groups during synthesis to prevent undesired side reactions .
  • Crystallographic validation : Single-crystal X-ray diffraction (e.g., R factor = 0.035 in ) confirms stereochemistry post-synthesis .

Q. Which analytical techniques are critical for characterizing this polyhydroxylated compound?

Key methods include:

TechniqueParametersApplication
NMR 1H^1H, 13C^{13}C, 2D-COSYAssigns hydroxyl proton coupling (e.g., J=8.5HzJ = 8.5 \, \text{Hz} for allylic protons in ) and stereochemical relationships .
Mass Spectrometry High-resolution ESI-MSConfirms molecular weight (e.g., MW 406.47 in ) and fragmentation patterns .
X-ray Crystallography SHELX refinement (data-to-parameter ratio ≥15.8)Resolves absolute configuration of stereocenters .

Q. How can researchers ensure sample stability during experimental workflows?

  • Temperature control : Store at –20°C under inert atmosphere to prevent oxidation of allylic alcohols and cyclopentanone degradation .
  • Degradation monitoring : Use time-resolved HPLC (e.g., 95% purity thresholds in ) to detect organic matrix changes during prolonged experiments .

Advanced Research Questions

Q. What strategies resolve contradictions between spectroscopic and crystallographic data for stereochemical assignments?

  • Dynamic NMR analysis : Compare experimental coupling constants (e.g., 3JHH^3J_{\text{HH}}) with density functional theory (DFT)-predicted values to validate conformer populations .
  • Circular Dichroism (CD) : Correlate Cotton effects with X-ray-derived configurations to confirm enantiopurity .
  • Re-refinement of crystallographic data : Reassess thermal parameters and hydrogen bonding using programs like SHELXL (e.g., anisotropic displacement parameters in ) .

Q. How are stereochemical challenges addressed in the synthesis of the (E)-configured enyl side chain?

  • Wittig olefination : Use stabilized ylides (e.g., Ph3_3P=CH–) to ensure (E)-selectivity (>90%) in side-chain formation .
  • Cross-metathesis : Employ Grubbs catalysts to install unsaturated moieties while preserving stereochemistry (e.g., 5-phenyl-1-pentenyl group in ) .

Q. What computational methods validate the compound’s conformational flexibility in solution?

  • Molecular Dynamics (MD) simulations : Model solvent effects (e.g., DMSO or water) on hydroxyl group hydrogen bonding .
  • Torsional angle analysis : Compare crystallographic torsion angles (e.g., C7–C8–C9 = 64.69° in ) with NMR-derived NOE correlations .

Data Reliability and Experimental Design

Q. How can researchers mitigate limitations in experimental designs for stability studies?

  • Controlled degradation assays : Use accelerated stability testing (40°C/75% RH) with LC-MS monitoring to predict shelf-life .
  • Sample stabilization : Add radical scavengers (e.g., BHT) to aqueous solutions to inhibit autoxidation of allylic alcohols .

Q. What protocols ensure reproducibility in multi-step syntheses?

  • In-line purification : Employ automated flash chromatography (e.g., Biotage® systems) for intermediates .
  • Stoichiometric precision : Optimize equivalents of chiral auxiliaries (e.g., Evans oxazolidinones) to minimize epimerization .

Methodological Tables

Table 1. Key Crystallographic Parameters from and

ParameterValueSignificance
R factor0.035High precision in electron density mapping
Data-to-parameter ratio15.8Reduces overfitting in refinement
Torsion angles64.69° (C7–C8–C9)Confirms (E)-configuration in side chain

Q. Table 2. Synthetic Yield Optimization

StepReactionYield (%)Key Condition
1Aldol condensation65L-proline catalysis
2Olefination82Grubbs II catalyst

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Prostaglandin D1 alcohol
Reactant of Route 2
Prostaglandin D1 alcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.